JAK3 Inhibitory Potency: Cycloheptyl vs. Cyclohexyl Analogue
The cycloheptylamino analogue 11d displays the highest JAK3 inhibitory potency among the C4-cycloalkyl series evaluated in the same enzyme assay. Its JAK3 IC50 of 3.5 nM is 4.0-fold lower than that of the cyclohexyl analogue 14a (IC50 = 14 nM) and 4.3-fold lower than that of the cyclopentyl analogue 11c (IC50 = 15 nM). Even the 2-methylcyclohexyl analogue 14c, the second most potent congener, shows a 1.5-fold weaker JAK3 IC50 (5.1 nM) [1]. The 3-pentyl acyclic analogue 11e exhibits a JAK3 IC50 of 7.7 nM, establishing that the seven-membered ring contributes uniquely to potency [1].
| Evidence Dimension | JAK3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 nM (compound 11d) |
| Comparator Or Baseline | 14a (cyclohexyl): IC50 = 14 nM; 11c (cyclopentyl): IC50 = 15 nM; 14c (2-methylcyclohexyl): IC50 = 5.1 nM; 11e (3-pentyl): IC50 = 7.7 nM |
| Quantified Difference | 11d is 4.0-fold more potent than 14a; 4.3-fold more potent than 11c; 1.5-fold more potent than 14c; 2.2-fold more potent than 11e |
| Conditions | Recombinant human JAK3 enzyme assay; IC50 values are the average of duplicate experiments |
Why This Matters
For procurement decisions, the absolute JAK3 IC50 value determines the concentration range needed in cellular or in vivo experiments; choosing a weaker analogue can result in insufficient target engagement at concentrations that maintain selectivity.
- [1] Nakajima, Y.; Tojo, T.; Morita, H.; et al. Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chem. Pharm. Bull. 2015, 63 (5), 341–353. (Table 2) View Source
